molecular formula C9H10N4O4 B14482778 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid CAS No. 66974-69-4

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid

Cat. No.: B14482778
CAS No.: 66974-69-4
M. Wt: 238.20 g/mol
InChI Key: CWNMHHFBFOLRDS-UHFFFAOYSA-N
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Description

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is an organic compound with the molecular formula C10H10N4O4 This compound is characterized by the presence of a triazene group attached to a benzoic acid moiety, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid typically involves the reaction of 3,3-dimethyl-1-triazen-1-ylamine with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product. The use of automated systems and process control technologies ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino-substituted benzoic acids.

    Substitution: Formation of various substituted triazene derivatives.

Scientific Research Applications

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to and inhibiting the function of key enzymes involved in metabolic pathways.

    Interacting with cellular components: Modulating the activity of cellular receptors or signaling molecules.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid: Similar structure but lacks the nitro group.

    5-Nitrobenzoic acid: Contains the nitro group but lacks the triazene moiety.

    3,3-Dimethyl-1-triazenylamine: Contains the triazene group but lacks the benzoic acid moiety.

Uniqueness

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is unique due to the combination of the triazene and nitro groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

66974-69-4

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-5-nitrobenzoic acid

InChI

InChI=1S/C9H10N4O4/c1-12(2)11-10-8-4-3-6(13(16)17)5-7(8)9(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

CWNMHHFBFOLRDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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